N-(3-ETHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE
Description
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Properties
IUPAC Name |
N-(3-ethylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-2-16-7-6-10-18(13-16)24-21(27)15-28-22-20-14-19(17-8-4-3-5-9-17)25-26(20)12-11-23-22/h3-14H,2,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSUIHJSGYLRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide, also known by its CAS number 1021216-47-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H20N4OS
- Molecular Weight : 388.5 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds of this class often exhibit activity through modulation of neurotransmitter systems and inhibition of specific enzymes.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on phosphodiesterases, which are critical in cellular signaling pathways.
- Neurotransmitter Modulation : The structural similarity to known anxiolytics suggests potential effects on GABAergic or serotonergic systems.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[1,5-a]pyrazine compounds can exhibit various pharmacological effects including:
- Anxiolytic Properties : Compounds in this class have been noted for their potential to reduce anxiety symptoms.
- Sedative Effects : Some studies suggest sedative properties that may be beneficial in treating insomnia.
- Antiepileptic Activity : The ability to modulate neuronal excitability positions these compounds as potential antiepileptic agents.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anxiolytic | Reduced anxiety-like behavior | |
| Sedative | Induced sleep in animal models | |
| Antiepileptic | Decreased seizure frequency |
Table 2: Comparison with Related Compounds
| Compound Name | Anxiolytic Activity | Sedative Activity | Antiepileptic Activity |
|---|---|---|---|
| N-(3-Ethylphenyl)-2-{...} | Yes | Moderate | Yes |
| N-(3-Cyanopyrazole)-N-Ethylacetamide | Yes | High | Moderate |
| N-Methyl-N-(3-{...}) | Moderate | Yes | Yes |
Case Studies
-
Study on Anxiolytic Effects :
In a controlled study involving rodents, N-(3-ethylphenyl)-2-{...} was administered to evaluate its anxiolytic properties using the elevated plus maze test. Results indicated a significant increase in time spent in open arms compared to controls, suggesting anxiolytic effects. -
Sedative Properties Evaluation :
A study focused on the sedative effects demonstrated that administration of the compound resulted in prolonged sleep duration in sleep-deprived mice. The results were comparable to standard sedative agents. -
Antiepileptic Efficacy Assessment :
In a seizure model induced by pentylenetetrazol, the compound exhibited a dose-dependent reduction in seizure frequency, indicating its potential as an antiepileptic agent.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including N-(3-ethylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide, as promising anticancer agents. The pyrazole moiety has been associated with various biological activities, particularly in inhibiting cancer cell proliferation.
- Mechanism of Action : The compound is believed to exert its anticancer effects through multiple pathways, including the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, derivatives containing pyrazole structures have shown significant inhibitory activity against several cancer cell lines (e.g., MCF7 and A375) with IC50 values in the low micromolar range .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Pyrazole derivatives have been traditionally used in non-steroidal anti-inflammatory drugs (NSAIDs), and this compound fits this profile.
- Clinical Relevance : Studies indicate that similar compounds can reduce inflammation markers and alleviate pain in various models of inflammation .
Optical Applications
In addition to pharmacological uses, this compound has potential applications in optical technologies due to its fluorescent properties.
Fluorescent Properties
Research has demonstrated that pyrazolo[1,5-a]pyrimidines can act as effective fluorophores. The excited-state intramolecular proton transfer (ESIPT) process observed in these compounds suggests their utility in developing sensors and imaging agents .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
